4-(Tert-butoxy)-2,2-dimethylbutanenitrile
Overview
Description
4-(Tert-butoxy)-2,2-dimethylbutanenitrile is a useful research compound. Its molecular formula is C10H19NO and its molecular weight is 169.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tert-butoxy groups are often used in the synthesis of peptides and other organic compounds . They serve as protecting groups for amino acids during peptide synthesis, preventing unwanted side reactions .
Mode of Action
The tert-butoxy group can be introduced into a variety of organic compounds using certain catalysts . This group can be removed under acidic conditions, allowing the protected functional group to participate in further reactions .
Biochemical Pathways
Tert-butoxy groups are involved in the synthesis of peptides and other organic compounds . They can influence the course of these synthetic pathways by protecting certain functional groups.
Result of Action
The introduction of a tert-butoxy group into a compound can enhance its stability and prevent unwanted side reactions during synthesis . The removal of this group can allow the compound to undergo further reactions.
Action Environment
The stability and reactivity of a tert-butoxy group can be influenced by environmental factors such as temperature, pH, and the presence of certain catalysts .
Properties
IUPAC Name |
2,2-dimethyl-4-[(2-methylpropan-2-yl)oxy]butanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-9(2,3)12-7-6-10(4,5)8-11/h6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMLJDXEKHBTIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCC(C)(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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